molecular formula C34H35NO10S B1678789 Raloxifene 6-Glucuronide CAS No. 174264-50-7

Raloxifene 6-Glucuronide

Cat. No. B1678789
M. Wt: 649.7 g/mol
InChI Key: MZPMSLSINDGEPM-WKRHDJAJSA-N
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Description

Raloxifene 6-Glucuronide is a primary metabolite of Raloxifene . Raloxifene is a selective estrogen receptor modulator (SERM) that is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .


Synthesis Analysis

Raloxifene is extensively metabolized by glucuronidation to form Raloxifene-6-Glucuronide . A bioconversion process using the microorganism Streptomyces sp NRRL 21489 was identified and scaled up for the synthesis .


Molecular Structure Analysis

The molecular formula of Raloxifene 6-Glucuronide is C34H35NO10S . The compound has a molecular weight of 649.7 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid .


Chemical Reactions Analysis

Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM .


Physical And Chemical Properties Analysis

Raloxifene 6-Glucuronide has a molecular weight of 649.7 g/mol . The compound’s structure includes five defined stereocentres .

Scientific Research Applications

Osteoporosis Prevention and Treatment

Raloxifene is a selective estrogen receptor modulator (SERM) approved for the prevention and treatment of osteoporosis in postmenopausal women. It has an estrogen-agonistic effect on bone, helping to preserve bone mineral density at most skeletal sites. Research has demonstrated that raloxifene decreases levels of both bone formation markers and bone resorption markers in postmenopausal women, effectively maintaining bone health without the adverse effects associated with estrogen therapy (Heringa, 2003).

Breast Cancer Risk Reduction

Raloxifene has been recognized for its role in reducing the risk of invasive breast cancer in postmenopausal women with osteoporosis or those at increased risk. It functions as an estrogen antagonist on breast tissue, offering a protective effect without stimulating uterine tissue, contrasting with estrogen and some other therapies like tamoxifen. This dual action—beneficial effects on bone health and reduction in breast cancer risk—highlights its unique position in therapeutic interventions for postmenopausal women (Moen & Keating, 2008).

Cardiovascular Health

Beyond its effects on bone and breast cancer, raloxifene has shown positive impacts on cardiovascular health markers. It decreases serum levels of low-density lipoprotein cholesterol and total cholesterol, which are key risk factors for cardiovascular diseases. This beneficial side effect further expands its use in postmenopausal women, addressing multiple aspects of health with a single therapeutic agent (Heringa, 2003).

Pharmacokinetics and Safety

Raloxifene is rapidly absorbed after oral administration but has a bioavailability of only 2% due to extensive first-pass metabolism. It is more than 95% bound to plasma proteins, and its elimination is primarily through fecal excretion with less than 6% excreted in urine as glucuronide conjugates. While raloxifene is associated with an increased risk of thromboembolic events, it does not significantly increase the risk of uterine cancer, making it a safer option for long-term use in certain populations (Heringa, 2003).

Safety And Hazards

Raloxifene is associated with an increased risk of deep vein thrombosis and pulmonary embolism . It is strongly advised that the risk-benefit ratio is considered before starting raloxifene therapy in women at risk of thromboembolic disease or strokes .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPMSLSINDGEPM-WKRHDJAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene 6-Glucuronide

CAS RN

174264-50-7
Record name Raloxifene 6-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RALOXIFENE 6-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
T Du, R Sun, L Li, C Ebuzoeme, D Bui… - Journal of separation …, 2020 - Wiley Online Library
… and its major metabolites, raloxifene-6-glucuronide, raloxifene-4… 1.95–1000 nM for raloxifene-6-glucuronide, and raloxifene-4… , and 0.195 nM for raloxifene-6-glucuronide, …
BS Briggs, PJ Baker, MD Belvo, TD Black… - Journal of Industrial …, 1999 - academic.oup.com
… As an example, raloxifene-6-glucuronide (Table2, II) shows a NOE between H-1′ and H-5 and H-7 while raloxifene-27glucuronide (Table 2, III) shows a NOE between H-1′ and H-26/…
Number of citations: 0 academic.oup.com
D Sun, NR Jones, A Manni, P Lazarus - Cancer prevention research, 2013 - AACR
… Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4′-glucuronide (ral-4′-Gluc). The goal of the present study was …
Number of citations: 0 aacrjournals.org
J Trontelj, M Bogataj, J Marc, A Mrhar - Journal of Chromatography B, 2007 - Elsevier
… This paper describes the development and validation of a method for the detection of raloxifene (Ral) and its two glucuronide metabolites, raloxifene-6-glucuronide (M1) and raloxifene-4…
Number of citations: 0 www.sciencedirect.com
T Du, R Sun, I Etim, Z Zheng, D Liang, M Hu… - Pharmaceutical …, 2021 - Springer
… The major metabolites of raloxifene are raloxifene-6-glucuronide (Ral-6-G) and raloxifene-4′-glucuronide (Ral-4′-G) (Fig. 1) mediated by different isoforms of glucuronosyltransferase …
Number of citations: 0 link.springer.com
JH Chang, P Yoo, T Lee, W Klopf… - Molecular …, 2009 - ACS Publications
… Ezetimibe, ezetimibe-glucuronide (EZG), MPA, MPA glucuronide (MPAG), raloxifene 4′-glucuronide (R4G) and raloxifene 6-glucuronide (R6G) were purchased from Toronto Research …
Number of citations: 0 pubs.acs.org
DH Jadhav, CS Ramaa - Journal of Bioanalysis & Biomedicine, 2012 - hal.science
… development and validation of a method for the simultaneous estimation of raloxifene (RAL) and its two active metabolites, raloxifene-4-glucuronide (R4G) and raloxifene-6-glucuronide …
Number of citations: 0 hal.science
D Sun, NR Jones, M Andrea, P Lazarus - Cancer Research, 2013 - AACR
… Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4’-glucuronide (ral-4’-Gluc). The goal of the present study was to …
Number of citations: 0 aacrjournals.org
YJ Chae, DH Kim, HJ Lee, KW Sung, OJ Kwon… - … -European Journal of …, 2015 - Springer
… The metabolites of raloxifene, raloxifene-4′-glucuronide and raloxifene-6′-glucuronide, had little or no effect on Kv4.3. Coexpression of KChIP2 subunits did not alter the drug …
Number of citations: 0 link.springer.com
JA Dodge, CW Lugar, S Cho, LL Short, M Sato… - The Journal of steroid …, 1997 - Elsevier
… by co-injection with cold standards 1, 2, and raloxifene showed the product co-eluted with 2, but not 1 or raloxifene, indicating that the major product was the raloxifene-6glucuronide. To …
Number of citations: 0 www.sciencedirect.com

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